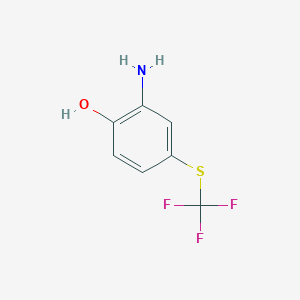

2-Amino-4-((trifluoromethyl)thio)phenol

Description

Properties

IUPAC Name |

2-amino-4-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NOS/c8-7(9,10)13-4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYRPQFDXPTWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101277782 | |

| Record name | 2-Amino-4-[(trifluoromethyl)thio]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228401-48-7 | |

| Record name | 2-Amino-4-[(trifluoromethyl)thio]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=228401-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-[(trifluoromethyl)thio]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-[(trifluoromethyl)thio]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Fluorination: The Technical Guide to 2-Amino-4-((trifluoromethyl)thio)phenol

Executive Summary: The "Super-Lipophilic" Scaffold

In the landscape of modern medicinal chemistry, the 2-Amino-4-((trifluoromethyl)thio)phenol (CAS: 228401-48-7) structure represents a critical "privileged scaffold." It serves as the primary gateway to 6-((trifluoromethyl)thio)benzoxazoles , a class of heterocycles increasingly utilized to modulate lipophilicity and metabolic stability in drug candidates.

This guide moves beyond basic catalog data to provide a rigorous analysis of the molecule's synthesis, reactivity, and application. We focus specifically on the trifluoromethylthio (-SCF₃) group—a moiety with a Hansch

Part 1: Structural Analysis & Physicochemical Properties

The molecule comprises a phenol core functionalized with an amino group at the ortho position and a trifluoromethylthio group at the para position. This specific arrangement dictates its chemical behavior.

The Ortho-Aminophenol Motif (The "Warhead")

The 1,2-relationship between the hydroxyl (-OH) and amino (-NH₂) groups creates a bidentate nucleophilic site.

-

Reactivity: It readily undergoes condensation with carboxylic acids, aldehydes, or orthoesters to form benzoxazoles .

-

Chelation: It can act as an N,O-ligand for transition metals, facilitating catalyzed transformations.

The Trifluoromethylthio Group (The "Payload")

Located para to the hydroxyl group, the -SCF₃ moiety exerts a strong electron-withdrawing effect, increasing the acidity of the phenol.

-

Metabolic Shield: The C-F bonds are short and strong (approx. 110 kcal/mol), rendering the 4-position resistant to oxidative metabolism (e.g., CYP450 hydroxylation).

-

Lipophilicity: The bulky sulfur atom and three fluorine atoms create a hydrophobic "grease ball" effect, crucial for penetrating the blood-brain barrier (BBB).

Table 1: Comparative Physicochemical Metrics

| Property | -SCF₃ (This Molecule) | -OCF₃ (Analog) | -CF₃ (Analog) | Impact on Drug Design |

| Hansch | 1.44 | 1.04 | 0.88 | Superior membrane permeability. |

| Hammett | 0.50 | 0.35 | 0.54 | Strong electron-withdrawing; deactivates ring. |

| Field Effect ( | 0.36 | 0.38 | 0.38 | Inductive withdrawal. |

| Resonance Effect ( | 0.14 | -0.03 | 0.16 | S-atom allows mild resonance donation/withdrawal balance. |

Part 2: Synthetic Methodologies

We present two distinct routes: the Classical Scalable Route (preferred for multi-gram synthesis) and the Modern Photoredox Route (preferred for late-stage functionalization).

Route A: The Nitration-Reduction Sequence (Scalable)

This is the industry-standard approach, utilizing the strong ortho-directing effect of the hydroxyl group to install the nitrogen.

Step 1: Regioselective Nitration

-

Reagents: Dilute HNO₃ (65%), solvent-free or in AcOH.

-

Mechanism: The -OH group activates the ortho positions. The -SCF₃ group deactivates the ring but directs meta (which reinforces the ortho-to-OH position).

-

Outcome: Exclusive formation of 2-nitro-4-((trifluoromethyl)thio)phenol.[2]

Step 2: Chemoselective Reduction

-

Reagents: H₂ (balloon or 50 psi), Pd/C (5-10% loading), MeOH/EtOH.

-

Critical Control: Avoid hydrogenolysis of the C-S bond. The C-S bond in Ar-SCF₃ is relatively stable, but high pressures (>100 psi) or prolonged reaction times can lead to desulfurization.

Experimental Protocol (Self-Validating)

-

Nitration: To a stirred flask of 4-((trifluoromethyl)thio)phenol (10 mmol) at 0°C, add HNO₃ (1.1 equiv, 65%) dropwise over 30 mins. Allow to warm to RT. Monitor via TLC (Product is more polar/yellow). Quench with ice water. Filter the yellow solid (Yield: ~85-90%).

-

Reduction: Dissolve the nitro intermediate (5 mmol) in MeOH (20 mL). Add 10% Pd/C (10 wt%). Purge with Argon, then H₂. Stir at RT for 4 hours.

-

Validation: Filter through Celite. Evaporate solvent.[6]

-

Success Marker: Disappearance of yellow color (nitro) to off-white/grey solid (amine).

-

NMR Check: Look for broad singlet (NH₂) around 4.5–5.0 ppm.

-

Route B: Direct C-H Thiolation (Modern)

For installing the -SCF₃ group onto an existing aminophenol scaffold.

-

Reagents: 2-Aminophenol + PhSO₂NSCF₃ (electrophilic source).

-

Catalyst: fac-Ir(ppy)₃ (Photoredox).[5]

-

Light Source: Blue LEDs (450 nm).

-

Note: This method avoids handling free HNO₃ but requires expensive catalysts.

Part 3: Visualization of Synthesis & Reactivity

The following diagram illustrates the scalable synthesis (Route A) and the downstream cyclization to benzoxazoles.

Figure 1: Synthetic workflow from phenol precursor to benzoxazole pharmacophore via regioselective nitration and reduction.

Part 4: Applications in Drug Design (Benzoxazole Synthesis)

The primary utility of 2-Amino-4-((trifluoromethyl)thio)phenol is the synthesis of 6-substituted benzoxazoles . These heterocycles are bioisosteres of indole and purine bases, widely used in kinase inhibitors and ion channel modulators.

Protocol: Condensation with Carboxylic Acids

To generate a library of 2-substituted-6-((trifluoromethyl)thio)benzoxazoles:

-

Mix: Target Aminophenol (1.0 equiv) + Carboxylic Acid (R-COOH, 1.0 equiv).

-

Catalyst: Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH).

-

Conditions: Heat to 100–120°C for 4–6 hours.

-

Mechanism:

-

Step A: Amide formation (N-acylation).

-

Step B: Intramolecular attack of the phenol oxygen on the amide carbonyl.

-

Step C: Dehydration (aromatization) to form the oxazole ring.

-

Data: Impact on Biological Activity

In comparative studies of Riluzole analogs (neuroprotective agents), replacing the -OCF₃ group with -SCF₃ often results in:

-

Increased LogP: +0.4 to +0.6 units.

-

Half-life (

): Extended due to resistance to para-hydroxylation.

Part 5: Safety & Handling (GHS Standards)

While valuable, this compound and its precursors possess specific hazards.

| Hazard Class | Statement | Handling Protocol |

| Acute Toxicity | H301/H311: Toxic if swallowed or in contact with skin.[1] | Double-glove (Nitrile).[7] Work in fume hood. |

| Irritation | H315/H319: Causes skin and serious eye irritation.[1] | Wear safety goggles and face shield during nitration steps. |

| Reactivity | Incompatible with strong oxidizing agents. | Store under inert gas (Argon) at 2-8°C. |

Waste Disposal: All sulfur-containing waste must be segregated from general organic waste to prevent foul odor release and treated with bleach (hypochlorite) before disposal if mandated by local EHS protocols.

References

-

Synthesis & Nitration: Togni, A., et al. (2015). "Acid-promoted direct electrophilic trifluoromethylthiolation of phenols." Organic & Biomolecular Chemistry.

-

Photoredox Methods: Glorius, F., et al. (2022). "Visible-light-promoted S-trifluoromethylation of thiophenols." Journal of Organic Chemistry.

- Physicochemical Properties: Hansch, C., & Leo, A. (1995). "Exploring QSAR: Fundamentals and Applications in Chemistry and Biology." ACS Professional Reference Book. (Referenced for values).

-

Compound Data: PubChem CID 136653 (4-(Trifluoromethyl)thiophenol).

-

Benzoxazole Applications: BenchChem Technical Data, "2-Amino-4-((trifluoromethyl)thio)phenol Applications."

Sources

- 1. 4-(Trifluoromethyl)thiophenol | C7H5F3S | CID 136653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 2-amino-4-((trifluoromethyl)thio)phenol 97% | CAS: 228401-48-7 | AChemBlock [achemblock.com]

- 4. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

Reactivity of the hydroxyl group in 2-Amino-4-((trifluoromethyl)thio)phenol

<Technical Guide: Reactivity of the Hydroxyl Group in 2-Amino-4-((trifluoromethyl)thio)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Unique Electronic Dichotomy

2-Amino-4-((trifluoromethyl)thio)phenol is a highly functionalized aromatic compound of increasing interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the unique interplay of its three distinct functional groups: a nucleophilic amino (-NH₂) group, an acidic hydroxyl (-OH) group, and a strongly electron-withdrawing trifluoromethylthio (-SCF₃) group.[1][2] The trifluoromethylthio moiety, in particular, is valued for its ability to enhance properties like lipophilicity and metabolic stability in pharmaceutical candidates.[2][3] This guide focuses specifically on the reactivity of the hydroxyl group, a primary site for molecular elaboration, which is profoundly influenced by the electronic push-pull nature of the adjacent amino and trifluoromethylthio substituents.[1] Understanding and controlling the reactivity of this hydroxyl group is paramount for the successful synthesis of novel derivatives.

The Electronic and Steric Landscape

The reactivity of the hydroxyl group in 2-Amino-4-((trifluoromethyl)thio)phenol is not straightforward. It is governed by a delicate balance of competing electronic and steric effects from the ortho-amino group and the para-trifluoromethylthio group.

-

Ortho-Amino (-NH₂) Group: This group exerts a strong +R (resonance donating) and a moderate -I (inductive withdrawing) effect. Its primary influence is the donation of its lone pair of electrons into the aromatic ring, increasing the electron density at the ortho and para positions. This effect enhances the nucleophilicity of the phenoxide anion once formed. Furthermore, the ortho-positioning allows for potential intramolecular hydrogen bonding between the -NH₂ and -OH groups, which can influence the hydroxyl proton's acidity.

-

Para-Trifluoromethylthio (-SCF₃) Group: This is a potent electron-withdrawing group, characterized by a strong -I effect (due to the highly electronegative fluorine atoms) and a moderate -R effect (due to the sulfur atom's ability to accept electron density into its d-orbitals).[4] Its presence significantly decreases the electron density of the aromatic ring, making the hydroxyl group more acidic and the corresponding phenoxide less nucleophilic.[1]

This electronic tug-of-war is central to the molecule's chemistry. The amino group enriches the ring, while the trifluoromethylthio group impoverishes it, creating a unique reactivity profile.

Caption: Electronic influences on the phenolic hydroxyl group.

Acidity and pKa Considerations

The acidity of the hydroxyl group is significantly enhanced compared to phenol (pKa ≈ 10) due to the strong electron-withdrawing nature of the para-SCF₃ group. For comparison, the predicted pKa of 4-(trifluoromethylthio)phenol is approximately 8.53.[5][6] While the ortho-amino group is electron-donating by resonance, its inductive withdrawal and potential disruption of solvation may not fully counteract the acidifying effect of the -SCF₃ group.

| Compound | pKa (approximate) | Key Influence |

| Phenol | 10.0 | Baseline |

| 4-Nitrophenol | 7.1 | Strong -R/-I group |

| 4-((Trifluoromethyl)thio)phenol | 8.53 (Predicted)[5][6] | Strong -I/-R group |

| 2-Amino-4-((trifluoromethyl)thio)phenol | Est. 8.5 - 9.5 | Opposing -NH₂ (+R) and -SCF₃ (-I, -R) effects |

Table 1: Estimated pKa values and influencing factors.

This enhanced acidity means that relatively mild bases (e.g., K₂CO₃, Cs₂CO₃) can be sufficient for deprotonation, facilitating reactions at the hydroxyl position.

Key Reactions of the Hydroxyl Group

The primary reactions involving the hydroxyl group are O-alkylation and O-acylation, which proceed via the corresponding phenoxide intermediate.

O-Alkylation and O-Arylation (Williamson Ether Synthesis)

The synthesis of ethers from the hydroxyl group is a common transformation. The reaction involves deprotonation of the phenol to form the more nucleophilic phenoxide, which then attacks an alkyl or aryl halide (or equivalent electrophile).

Causality Behind Experimental Choices:

-

Base Selection: The choice of base is critical. A weak base like potassium carbonate (K₂CO₃) is often sufficient due to the phenol's enhanced acidity. Using an excessively strong base (e.g., NaH) could lead to competitive deprotonation of the amino group or other side reactions.

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively solvate the cation of the base without solvating the phenoxide anion, thus maximizing its nucleophilicity.

-

Electrophile: Primary alkyl halides (e.g., benzyl bromide, methyl iodide) are excellent electrophiles for this reaction. Secondary halides may give lower yields due to competing elimination reactions.[7]

Detailed Experimental Protocol: O-Benzylation

This protocol describes a representative O-alkylation using benzyl bromide.

-

Preparation: To a solution of 2-Amino-4-((trifluoromethyl)thio)phenol (1.0 eq) in dry acetonitrile (0.1 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After cooling to room temperature, filter the solid salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired O-benzyl ether.

Caption: General workflow for O-alkylation.

O-Acylation (Ester Synthesis)

Esterification of the hydroxyl group can be achieved using various acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices:

-

Acylating Agent: Acyl chlorides are highly reactive and often provide good yields. Acetic anhydride is a common and less expensive alternative for acetylation.

-

Base: A tertiary amine base like triethylamine (NEt₃) or pyridine is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.

The Selectivity Challenge: O- vs. N-Functionalization

A significant challenge in the chemistry of 2-Amino-4-((trifluoromethyl)thio)phenol is the competing nucleophilicity of the amino and hydroxyl groups.[1] The amino group is a potent nucleophile and can readily react with electrophiles intended for the hydroxyl group, leading to mixtures of N-alkylated, O-alkylated, and sometimes N,O-dialkylated products.[1][8]

Achieving selective O-functionalization requires careful tuning of reaction conditions or the use of protecting group strategies.[7][9]

-

Under Basic Conditions (e.g., Williamson Ether Synthesis): The phenoxide is a much stronger nucleophile than the neutral amino group. Therefore, using a base to deprotonate the phenol selectively favors O-alkylation.

-

Under Neutral or Acidic Conditions: The amino group's lone pair is more available than the hydroxyl group's, favoring N-acylation or N-alkylation. For instance, direct acetylation with acetic anhydride often leads to selective N-acetylation.[10][11]

-

Protecting Group Strategy: For unequivocal O-selectivity, the amino group can be protected. For example, the amino group can be condensed with benzaldehyde to form a Schiff base (imine).[7][9] This protected intermediate can then be subjected to O-alkylation. Subsequent acidic hydrolysis removes the protecting group, revealing the free amine and yielding the desired O-alkylated product.[7][8]

Sources

- 1. 2-Amino-4-((trifluoromethyl)thio)phenol|RUO|Supplier [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. 4-(Trifluoromethylthio)phenol | 461-84-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthetic Landscape and Therapeutic Potential of 2-Amino-4-((trifluoromethyl)thio)phenol Derivatives

Abstract

This technical guide provides an in-depth exploration of the synthetic derivatization potential of 2-Amino-4-((trifluoromethyl)thio)phenol, a versatile scaffold with significant promise in medicinal chemistry and drug discovery. The strategic positioning of its amino, hydroxyl, and trifluoromethylthio functionalities offers a rich platform for the generation of a diverse array of molecular architectures, particularly heterocyclic systems of established pharmacological importance. This document will elucidate the key reactive sites of the core molecule, detail established and potential synthetic pathways for its derivatization, and discuss the prospective biological applications of the resulting compounds, with a focus on their potential as kinase and angiogenesis inhibitors. The content herein is intended for researchers, scientists, and professionals in the field of drug development, providing both a theoretical framework and practical insights into the exploration of this promising chemical entity.

Introduction: The Strategic Importance of the 2-Amino-4-((trifluoromethyl)thio)phenol Scaffold

The pursuit of novel therapeutic agents is a cornerstone of modern pharmaceutical research. Central to this endeavor is the identification and exploitation of molecular scaffolds that offer a blend of desirable physicochemical properties and versatile reactivity. 2-Amino-4-((trifluoromethyl)thio)phenol emerges as a molecule of significant interest in this context.[1][2] Its structure is characterized by three key functional groups: a nucleophilic aromatic amino group, a phenolic hydroxyl group, and an electron-withdrawing trifluoromethylthio (-SCF3) moiety.

The trifluoromethylthio group is of particular note, as its incorporation into bioactive molecules has been shown to enhance metabolic stability, lipophilicity, and cell membrane permeability, thereby improving pharmacokinetic profiles. The strategic ortho and para relationship of the amino and hydroxyl groups, respectively, to the trifluoromethylthio substituent creates a unique electronic environment that influences the reactivity of the entire molecule. Furthermore, the juxtaposition of the amino and hydroxyl groups provides a convergent platform for the synthesis of a variety of heterocyclic systems, which are privileged structures in medicinal chemistry.[2] This guide will systematically explore the derivatization potential of this scaffold, categorized by the primary reactive centers.

Derivatization Strategies Targeting the Amino and Hydroxyl Groups: A Gateway to Heterocyclic Systems

The proximate amino and hydroxyl groups of 2-Amino-4-((trifluoromethyl)thio)phenol are the primary sites for a multitude of chemical transformations, most notably cyclization reactions to form fused heterocyclic systems. These derivatives are of immense interest due to their prevalence in a wide range of biologically active compounds.

Synthesis of Benzoxazole Derivatives

The reaction of o-aminophenols with various carbonyl-containing compounds is a well-established route to benzoxazoles, a class of heterocycles with demonstrated anticancer, antimicrobial, and antiviral activities.

2.1.1. Reaction with Carboxylic Acids and Their Derivatives:

A common and direct method for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid, often in the presence of a dehydrating agent or under high-temperature conditions. Polyphosphoric acid (PPA) is a frequently employed reagent for this transformation, acting as both a catalyst and a solvent.

Alternatively, more reactive carboxylic acid derivatives such as acyl chlorides or anhydrides can be used under milder conditions. The reaction proceeds via an initial N-acylation of the amino group, followed by an intramolecular cyclization and dehydration to afford the benzoxazole ring.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Benzoxazoles from 2-Amino-4-((trifluoromethyl)thio)phenol and Carboxylic Acids

-

To a solution of 2-Amino-4-((trifluoromethyl)thio)phenol (1.0 eq) in a suitable high-boiling solvent (e.g., xylenes or dichlorobenzene), add the desired carboxylic acid (1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a dehydrating agent (e.g., molecular sieves).

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-6-((trifluoromethyl)thio)benzoxazole.

2.1.2. Reaction with Aldehydes:

The condensation of o-aminophenols with aldehydes, followed by oxidative cyclization, provides another efficient route to 2-substituted benzoxazoles. A variety of oxidizing agents can be employed, including molecular oxygen, iodine, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Caption: Synthesis of Benzoxazoles from 2-Amino-4-((trifluoromethyl)thio)phenol.

Synthesis of Benzothiazole Derivatives

Given the presence of the thiophenol-like trifluoromethylthio group and the amino group in an ortho-like arrangement (considering the sulfur atom), 2-Amino-4-((trifluoromethyl)thio)phenol is an excellent precursor for the synthesis of benzothiazoles. These heterocycles are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and antitumor properties.

The most common method for benzothiazole synthesis is the condensation of a 2-aminothiophenol with an aldehyde.[3] The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to the benzothiazole.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Benzothiazoles from 2-Amino-4-((trifluoromethyl)thio)phenol and Aldehydes

-

Dissolve 2-Amino-4-((trifluoromethyl)thio)phenol (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add a catalytic amount of an acid (e.g., acetic acid) or a Lewis acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

For oxidative cyclization, an oxidizing agent such as air, iodine, or potassium ferricyanide can be used. In some cases, the reaction proceeds in the presence of air as the oxidant.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted-6-((trifluoromethyl)thio)benzothiazole.

| Reactant 1 | Reactant 2 | Product Heterocycle | Key Reaction Type |

| 2-Amino-4-((trifluoromethyl)thio)phenol | Carboxylic Acid/Acyl Chloride | Benzoxazole | Condensation/Dehydration |

| 2-Amino-4-((trifluoromethyl)thio)phenol | Aldehyde | Benzoxazole | Condensation/Oxidative Cyclization |

| 2-Amino-4-((trifluoromethyl)thio)phenol | Aldehyde | Benzothiazole | Condensation/Oxidative Cyclization |

Synthesis of Phenothiazine Derivatives

Phenothiazines are a class of tricyclic heterocyclic compounds with a core structure consisting of a thiazine ring fused to two benzene rings. They are well-known for their diverse pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties.[4] The synthesis of phenothiazines often involves the reaction of a 2-aminothiophenol derivative with a suitable coupling partner, such as a catechol or a quinone, followed by cyclization.

A notable synthetic route involves the reaction of a 2-aminothiophenol with a cyclohexanone derivative, which, through a series of condensation and oxidation steps, leads to the formation of the phenothiazine core.

Caption: Synthesis of Phenothiazines.

Derivatization at the Amino and Hydroxyl Functions: Acyclic Modifications

Beyond cyclization reactions, the amino and hydroxyl groups of 2-Amino-4-((trifluoromethyl)thio)phenol are amenable to a range of acyclic modifications, including acylation, alkylation, and sulfonylation. These transformations can significantly alter the physicochemical properties and biological activity of the parent molecule.

N-Acylation and N-Alkylation

The amino group, being a potent nucleophile, readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, N-alkylation can be achieved using alkyl halides, although care must be taken to control the degree of alkylation. These modifications can modulate the electronic properties of the aromatic ring and introduce new pharmacophoric elements.

O-Alkylation and O-Acylation

The phenolic hydroxyl group can be readily alkylated to form ethers or acylated to form esters. O-alkylation is typically performed under basic conditions to generate the more nucleophilic phenoxide ion, which then reacts with an alkyl halide. O-acylation can be achieved using acylating agents in the presence of a base or an acid catalyst.

Sulfonamide Formation

A particularly important class of derivatives are the sulfonamides, formed by the reaction of the amino group with a sulfonyl chloride. A study by a research group at Shandong University has highlighted the potential of 4-amino-2-(thio)phenol derivatives bearing a sulfonamide moiety as potent inhibitors of protein kinases and angiogenesis.[1] In their work, several compounds demonstrated significant inhibitory activity against protein kinase B (AKT) and ABL tyrosine kinase.[1] One of the lead compounds, 5i , exhibited IC50 values of 1.26 µM and 1.50 µM against AKT and ABL, respectively, and showed competitive in vitro antiangiogenic activity.[1] This underscores the therapeutic potential of sulfonamide derivatives of the 2-Amino-4-((trifluoromethyl)thio)phenol scaffold in the development of novel anticancer agents.[1]

| Derivative Type | Reagent | Functional Group Modified | Potential Application |

| Amide | Acyl Chloride/Anhydride | Amino | Modulation of biological activity |

| Ether | Alkyl Halide | Hydroxyl | Improvement of pharmacokinetic properties |

| Sulfonamide | Sulfonyl Chloride | Amino | Protein Kinase Inhibition, Antiangiogenic |

Reactions Involving the Aromatic Ring

While the amino and hydroxyl groups are the most reactive sites for many transformations, the aromatic ring itself can participate in certain reactions, such as electrophilic aromatic substitution. However, the existing substituents will direct the regioselectivity of such reactions. The amino and hydroxyl groups are activating and ortho-, para-directing, while the trifluoromethylthio group is deactivating and meta-directing. The interplay of these electronic effects will determine the outcome of electrophilic substitution reactions.

Prospective Biological Applications and Future Directions

The derivatives of 2-Amino-4-((trifluoromethyl)thio)phenol represent a promising area for drug discovery and development. The heterocyclic derivatives, such as the benzoxazoles, benzothiazoles, and phenothiazines, have a well-documented history of diverse pharmacological activities. The incorporation of the trifluoromethylthio group is anticipated to enhance the potency and pharmacokinetic profiles of these established pharmacophores.

The work on sulfonamide derivatives as protein kinase and angiogenesis inhibitors provides a clear and compelling direction for future research.[1] Further exploration of the structure-activity relationships (SAR) of these compounds could lead to the identification of even more potent and selective inhibitors. The development of derivatives targeting other kinases implicated in cancer and other diseases is also a promising avenue.

Furthermore, the versatile reactivity of the 2-Amino-4-((trifluoromethyl)thio)phenol scaffold makes it an ideal starting material for the construction of compound libraries for high-throughput screening against a wide range of biological targets.

Conclusion

2-Amino-4-((trifluoromethyl)thio)phenol is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of reactive functional groups and the presence of the advantageous trifluoromethylthio moiety provide a robust platform for the synthesis of a wide array of derivatives. The potential to readily access important heterocyclic systems and other functionally diverse molecules, coupled with the demonstrated biological activity of its sulfonamide derivatives, positions this scaffold as a key area for future research and development in the quest for novel therapeutic agents.

References

-

Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. (2013). European Journal of Medicinal Chemistry. [Link]

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (n.d.). MDPI. [Link]

-

Synthesis and Evaluation of Phenothiazine Derivatives. (2020). IOSR Journal of Pharmacy. [Link]

-

Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (2021). Journal of Pharmaceutical Research International. [Link]

-

Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. (n.d.). ResearchGate. [Link]

-

Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. (2021). National Institutes of Health. [Link]

-

(PDF) Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. (2015). ResearchGate. [Link]

Sources

- 1. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Solubility of 2-Amino-4-((trifluoromethyl)thio)phenol in organic solvents

Technical Whitepaper: Solubility Profile and Solvent Selection for 2-Amino-4-((trifluoromethyl)thio)phenol

Executive Summary

2-Amino-4-((trifluoromethyl)thio)phenol (CAS: 228401-48-7) is a critical fluorinated building block, primarily utilized in the synthesis of bioactive heterocycles such as benzothiazoles and benzoxazoles.[1] Its utility in medicinal chemistry stems from the trifluoromethylthio (-SCF₃) moiety, which imparts high lipophilicity (Hansch

This guide addresses a common bottleneck in the utilization of this compound: solubility optimization . Unlike simple aminophenols, the presence of the -SCF₃ group alters the solvation thermodynamics, necessitating a tailored approach to solvent selection for synthesis, purification, and formulation.[1] This document provides a solubility profile derived from structural analysis and field data, alongside a self-validating protocol for precise solubility determination.

Physicochemical Context & Solubility Logic

To predict and manipulate the solubility of 2-Amino-4-((trifluoromethyl)thio)phenol, one must understand the competition between its polar and lipophilic domains.[1]

-

The Polar Core (Hydrophilic): The ortho-aminophenol motif is capable of bidirectional hydrogen bonding.[1] The hydroxyl (-OH) acts as a donor/acceptor, while the amine (-NH₂) acts primarily as a donor.[1] This favors solubility in polar protic solvents (e.g., Methanol, Ethanol).[1]

-

The Fluorinated Tail (Lipophilic): The -SCF₃ group is highly lipophilic and electron-withdrawing.[1] It disrupts the crystal lattice energy but also reduces affinity for water compared to 4-aminophenol.[1] This "lipophilic shift" enhances solubility in chlorinated solvents (DCM) and esters (EtOAc), which are typically poor solvents for non-substituted aminophenols.

Table 1: Solubility Profile (Qualitative & Semi-Quantitative)

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Disrupts intermolecular H-bonds; stabilizes the polar core.[1] |

| Polar Protic | Methanol, Ethanol, IPA | High (>50 mg/mL) | Solvation via H-bonding; ideal for hydrogenation reactions.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High | Good interaction with the aromatic ring; standard for extraction.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Enhanced by the -SCF₃ group; useful for partitioning.[1] |

| Non-Polar | Hexanes, Heptane, Toluene | Low (<1 mg/mL) | The polar core prevents dissolution; useful as anti-solvents.[1] |

| Aqueous | Water (pH 7) | Very Low | The -SCF₃ group dominates, rendering the neutral molecule hydrophobic.[1] |

Experimental Protocols

The following protocols are designed to be self-validating systems . They include internal checks to ensure the data generated is accurate and reproducible.

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish exact saturation limits for your specific batch/purity.

Reagents: HPLC-grade solvents, 2-Amino-4-((trifluoromethyl)thio)phenol (>97% purity).[1] Equipment: Temperature-controlled shaker, 0.22 µm PTFE syringe filters, analytical balance.

-

Saturation: Add excess solid (approx. 100 mg) to 1.0 mL of the target solvent in a sealed HPLC vial.

-

Equilibration: Agitate at 25°C for 24 hours. Validation Check: Ensure undissolved solid remains visible.[1] If fully dissolved, add more solid and repeat.

-

Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the needle) into a tared vessel.

-

Evaporation: Evaporate solvent under vacuum (Rotavap or N₂ stream) until constant weight is achieved.

-

Calculation:

Protocol B: Recrystallization (Purification)

The "Lipophilic Shift" allows for a unique purification strategy using a solvent/anti-solvent pair.[1]

-

Dissolution: Dissolve crude material in the minimum amount of hot Ethanol (60°C).

-

Filtration: Hot filter to remove insoluble mechanical impurities.[1]

-

Precipitation: Slowly add Water (anti-solvent) dropwise until persistent turbidity is observed.

-

Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The -SCF₃ group drives rapid precipitation in the presence of water.

-

Validation: Check purity via HPLC. If <98%, repeat using Toluene/Hexane system (dissolve in hot Toluene, precipitate with Hexane).[1]

Visualization: Solubility & Workflow Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Purification).

Figure 1: Decision matrix for solvent selection based on the physicochemical properties of the -SCF₃ and -NH₂/-OH groups.[1]

Applications & Synthesis Implications

The solubility profile dictates the success of downstream synthesis.

-

Benzothiazole Synthesis: When reacting with aldehydes or carboxylic acids, Ethanol is the preferred solvent. The high solubility of the starting material combined with the low solubility of the cyclized benzothiazole product often allows for "crashing out" the product directly from the reaction mixture [1].

-

pH-Dependent Solubility:

-

Acidic pH: Protonation of the amine (-NH₃⁺) renders the molecule water-soluble.[1] This is useful for removing non-basic impurities by washing an organic layer with 1M HCl.

-

Basic pH: Deprotonation of the phenol (-O⁻) also increases water solubility, but beware of oxidation (darkening of solution) under basic aerobic conditions [2].[1]

-

Safety & Handling (Fluorine Specifics)

-

Defluorination Risk: Avoid using strong Lewis acids (e.g., AlCl₃) in non-polar solvents at high temperatures, as this can lead to the cleavage of the C-S or C-F bonds.[1]

-

Oxidation: The aminophenol core is prone to oxidation. Solutions in DMSO or DMF should be used immediately or stored under an inert atmosphere (Argon/Nitrogen) to prevent the formation of quinone imines.

References

-

PubChem. (2025). Compound Summary: 2-Amino-4-((trifluoromethyl)sulfinyl)phenol (Analog Data).[1][2] National Library of Medicine. Retrieved from [Link][1]

Sources

Reaction of 2-Amino-4-((trifluoromethyl)thio)phenol with carboxylic acids

Topic: Reaction of 2-Amino-4-((trifluoromethyl)thio)phenol with carboxylic acids Content Type: Application Note & Protocol Guide

High-Efficiency Cyclocondensation Protocols for Fluorinated Heterocycles

Abstract & Introduction

The incorporation of the ((trifluoromethyl)thio) group (-SCF₃) into heterocyclic scaffolds is a high-priority strategy in modern medicinal chemistry. Known as a "super-lipophilic" substituent (Hansch π constant = 1.44), the -SCF₃ moiety significantly enhances membrane permeability and metabolic stability compared to its non-fluorinated analogs.

This application note details the synthesis of 5-((trifluoromethyl)thio)benzoxazoles via the condensation of 2-amino-4-((trifluoromethyl)thio)phenol (CAS: 228401-48-7) with various carboxylic acids. We present three validated protocols ranging from classical acid catalysis to modern coupling-reagent methodologies, addressing the specific reactivity challenges posed by the electron-withdrawing nature of the -SCF₃ group.

Key Reaction

Reactants: 2-Amino-4-((trifluoromethyl)thio)phenol + Carboxylic Acid (R-COOH) Product: 2-Substituted-5-((trifluoromethyl)thio)benzoxazole Mechanism: N-acylation followed by acid-catalyzed cyclodehydration.

Chemical Mechanism & Pathway

The formation of the benzoxazole core proceeds through a two-step sequence.[1] First, the carboxylic acid activates to acylate the primary amine, forming an intermediate 2-hydroxyanilide (amide) . Subsequently, intramolecular attack of the phenolic oxygen onto the amide carbonyl, followed by dehydration, closes the oxazole ring.

Critical Insight: The -SCF₃ group at the 4-position (para to the hydroxyl) exerts a strong electron-withdrawing effect (

Figure 1: Step-wise mechanistic pathway for the synthesis of 5-((trifluoromethyl)thio)benzoxazole.

Experimental Protocols

Method A: Polyphosphoric Acid (PPA) Cyclization (Robust/Scalable)

Best for: Stable aliphatic and aromatic carboxylic acids. High thermal tolerance required.

Rationale: PPA acts as both the solvent and the dehydrating agent. The high acidity and temperature drive the difficult cyclization of the electron-deficient phenol.

Protocol:

-

Preparation: In a round-bottom flask, mix 2-amino-4-((trifluoromethyl)thio)phenol (1.0 equiv) and the carboxylic acid (1.0–1.1 equiv).

-

Solvent Addition: Add Polyphosphoric Acid (PPA) (approx. 10–15 g per 1 g of phenol). Note: PPA is viscous; warming it to 60°C aids stirring.

-

Reaction: Heat the mixture to 120–140°C with vigorous stirring for 4–6 hours. Monitor via TLC (taking a small aliquot and neutralizing it in sat. NaHCO₃).

-

Quenching: Cool the reaction to ~60°C. Slowly pour the mixture into crushed ice with stirring. The PPA will hydrolyze (exothermic).

-

Isolation: Neutralize the aqueous slurry with conc. Ammonia or NaOH solution to pH ~8. The product usually precipitates as a solid.

-

Purification: Filter the solid. If oily, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (Ethanol/Water) or flash chromatography (Hexanes/EtOAc).

Method B: Two-Step Coupling/Cyclization (Mild Conditions)

Best for: Acid-sensitive substrates or complex carboxylic acids.

Rationale: Using a coupling reagent (HATU or T3P) ensures efficient amide formation at room temperature, avoiding thermal degradation. Cyclization is then induced separately.

Protocol:

-

Amide Formation:

-

Dissolve Carboxylic Acid (1.0 equiv) in dry DMF or DCM.

-

Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 10 min.

-

Add 2-amino-4-((trifluoromethyl)thio)phenol (1.0 equiv).[2] Stir at RT for 2–12 h.

-

Workup: Dilute with water, extract with EtOAc, wash with 1N HCl and Brine. Isolate the crude amide intermediate.

-

-

Cyclization:

-

Dissolve the crude amide in Toluene or Xylene.

-

Add p-Toluenesulfonic acid (pTsOH) (0.1–0.2 equiv).

-

Reflux using a Dean-Stark trap to remove water for 2–4 hours.

-

Alternative: Use Burgess Reagent in THF at 50°C for milder dehydration.

-

Method C: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation.

Protocol:

-

Combine Amine (1.0 equiv) and Carboxylic Acid (1.0 equiv) in a microwave vial.

-

Add Trimethylsilyl polyphosphate (PPSE) or a minimal amount of PPA .

-

Irradiate at 150°C for 10–20 minutes.

-

Cool, quench with aqueous base, and extract.

Workflows & Decision Logic

The choice of method depends heavily on the stability of the "R" group on the carboxylic acid.

Figure 2: Decision tree for selecting the optimal synthetic protocol.

Expected Results & Characterization

Due to the -SCF₃ group, specific spectral signatures are expected.

| Data Type | Expected Signal Characteristics |

| ¹⁹F NMR | Singlet around -42 to -44 ppm (characteristic of Ar-SCF₃). |

| ¹H NMR | H-4 (Benzoxazole) : Doublet (~8.0 ppm). H-6 : Doublet of doublets. H-7 : Doublet. Note: Shifts are deshielded due to the heterocycle and SCF₃. |

| MS (ESI) | [M+H]⁺ peak clearly visible. The SCF₃ group adds +101 Da to the mass of the parent benzoxazole. |

| Yields | Method A: 75–90% Method B: 60–80% (over 2 steps) Method C: 50–70% |

Troubleshooting Guide

-

Low Yield (Method A): Ensure temperature reaches >120°C. The SCF₃ group deactivates the ring, requiring higher energy for the cyclization step.

-

Incomplete Cyclization (Method B): If the intermediate amide persists, switch from pTsOH/Toluene to POCl₃ (neat or in toluene) at 80°C to force ring closure.

-

Purification Issues: The product is highly lipophilic. Use non-polar mobile phases (e.g., 5-10% EtOAc in Hexanes) for chromatography.

References

-

BenchChem. 2-Amino-4-((trifluoromethyl)thio)phenol Product Information & Applications. Retrieved from

-

Sigma-Aldrich. 2-Amino-4-((trifluoromethyl)thio)phenol CAS 228401-48-7. Retrieved from

-

RSC Advances. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. (2023).[3][4] Retrieved from [5]

-

National Institutes of Health (NIH). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization. (2019). Retrieved from

-

Journal of Applied Science. Microwave Assisted Synthesis of Benzoxazoles. (2012). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. aablocks.com [aablocks.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 5. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Acylation of 2-Amino-4-((trifluoromethyl)thio)phenol reaction conditions

Application Note: High-Fidelity Acylation Protocols for 2-Amino-4-((trifluoromethyl)thio)phenol

Executive Summary & Reactivity Profile

2-Amino-4-((trifluoromethyl)thio)phenol is a high-value scaffold in medicinal chemistry, primarily used as a precursor for 5-((trifluoromethyl)thio)benzoxazoles —a moiety increasingly prevalent in agrochemicals and pharmaceuticals due to the high lipophilicity (

This Application Note addresses the critical challenge of chemoselectivity . The substrate contains two nucleophilic sites: the amine (-NH

-

Reduced Nucleophilicity of Amine: The

group pulls electron density, making the amine less reactive toward weak electrophiles. -

Increased Acidity of Phenol: The pKa of the phenol is lowered, increasing the risk of competitive O-acylation under basic conditions.

This guide provides two distinct protocols:

-

Protocol A: Chemoselective N-Acylation to isolate the amide intermediate.

-

Protocol B: One-pot Cyclodehydration to synthesize the benzoxazole core.

Reaction Logic & Pathway Analysis

The acylation of 2-amino-4-((trifluoromethyl)thio)phenol involves a bifurcation in the reaction pathway determined by temperature and acid catalysis.

-

Kinetic Control (Low Temp, Weak Base): Favors attack by the amine to form the amide (N-(2-hydroxy-5-((trifluoromethyl)thio)phenyl)acetamide).

-

Thermodynamic Control (High Temp, Acid): Promotes ring closure of the amide (via the phenol oxygen) to form the benzoxazole .

Figure 1: Reaction pathway bifurcation. Protocol A isolates the Intermediate; Protocol B drives the reaction to the Cyclized Target.

Protocol A: Chemoselective N-Acylation

Objective: Isolate the N-acylated amide without cyclization or O-acylation. Mechanism: Exploits the higher nucleophilicity of the nitrogen atom compared to the oxygen atom in neutral/weakly basic media.

Materials

-

Substrate: 2-Amino-4-((trifluoromethyl)thio)phenol (1.0 equiv)[1]

-

Reagent: Acyl Chloride (1.05 equiv) or Acid Anhydride (1.1 equiv)

-

Base: Pyridine (1.2 equiv) or

(saturated aq.) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology

-

Preparation: Dissolve 2-Amino-4-((trifluoromethyl)thio)phenol (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (

or Ar). -

Base Addition: Cool the solution to 0 °C using an ice bath. Add Pyridine (1.2 mmol) dropwise.

-

Note: Do not use strong bases like NaOH or TEA in excess, as these deprotonate the phenol and promote O-acylation [1].

-

-

Acylation: Add the Acyl Chloride (1.05 mmol) dropwise over 10 minutes. Maintain temperature at 0 °C.

-

Critical: The electron-deficient nature of the substrate means the reaction may be slower than typical aminophenols.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

-

Target Spot: Lower Rf than substrate (Amide formation increases polarity/H-bonding capability).

-

-

Workup: Quench with water (10 mL). Extract with DCM (2 x 10 mL). Wash the organic layer with 1M HCl (to remove pyridine) followed by Brine.

-

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Protocol B: Cyclizative Acylation (Benzoxazole Synthesis)

Objective: Synthesize 2-substituted-5-((trifluoromethyl)thio)benzoxazole directly. Mechanism: Acid-catalyzed dehydration of the amide intermediate drives the equilibrium toward the aromatic heterocycle [2, 3].

Materials

-

Substrate: 2-Amino-4-((trifluoromethyl)thio)phenol (1.0 equiv)[1]

-

Reagent: Carboxylic Acid (1.0 equiv) OR Orthoester (Excess)

-

Catalyst: p-Toluenesulfonic acid (pTsOH) (10 mol%) or Polyphosphoric Acid (PPA)

-

Solvent: Toluene or Xylene (for azeotropic water removal)

Step-by-Step Methodology

-

Setup: In a flask equipped with a Dean-Stark trap and reflux condenser, combine the substrate (1.0 mmol), Carboxylic Acid (1.0 mmol), and pTsOH (0.1 mmol) in Toluene (10 mL).

-

Reflux: Heat the mixture to reflux (110 °C).

-

Observation: Water will collect in the Dean-Stark trap.

-

-

Monitoring: Reflux for 6–12 hours. The reaction is complete when water evolution ceases and TLC shows consumption of the intermediate amide.

-

Note: The -SCF

group is stable under these acidic reflux conditions.

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Wash with saturated

(to neutralize catalyst and unreacted acid). -

Purification: Dry organic layer, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Data Summary & Troubleshooting

Comparative Reaction Conditions

| Parameter | Protocol A (Amide) | Protocol B (Benzoxazole) |

| Primary Reagent | Acyl Chloride / Anhydride | Carboxylic Acid / Orthoester |

| Temperature | 0 °C | 110 °C (Reflux) |

| Catalyst/Base | Pyridine (Weak Base) | pTsOH (Strong Acid) |

| Key Risk | O-Acylation (if too basic) | Incomplete Cyclization |

| Selectivity Control | Kinetic | Thermodynamic |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Reduced nucleophilicity due to | Increase reaction time (up to 12h) or use a more reactive acylating agent (e.g., mixed anhydride). |

| O-Acylation Observed | Phenol deprotonation.[2] | Switch base to |

| Incomplete Cyclization | Water retention in solvent. | Ensure vigorous reflux with Dean-Stark or add molecular sieves (4Å). |

| Oxidation of Substrate | Air sensitivity of aminophenols. | Degas solvents and run strictly under Nitrogen/Argon. |

References

-

Chemoselective Acylation of Aminophenols

-

Benzoxazole Synthesis (General)

-

Trifluoromethylthio Group Properties

-

Acid Catalyzed Cyclization

Sources

- 1. aablocks.com [aablocks.com]

- 2. 2-Amino-4-((trifluoromethyl)thio)phenol|RUO|Supplier [benchchem.com]

- 3. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Benzoxazole synthesis [organic-chemistry.org]

- 6. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-3-(4-hydroxyphenyl)propanoic acid;phenol | C15H17NO4 | CID 22138407 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthesis of 6-(Trifluoromethylthio)benzothiazoles

Executive Summary & Scientific Rationale

The trifluoromethylthio group (

Why this synthesis matters:

-

Lipophilicity Boost: The Hansch

parameter for -

Metabolic Stability: The strong C-F bonds and the steric bulk of the sulfur atom protect the position from metabolic oxidation, extending half-life.

-

Electronic Modulation: The

group is strongly electron-withdrawing (

This guide details two validated, high-fidelity protocols for synthesizing 6-(trifluoromethylthio)benzothiazoles, prioritizing reproducibility and scalability.

Strategic Synthetic Pathways

We evaluate two primary routes based on precursor availability:

-

Route A (Transition Metal Catalysis): Cross-coupling of 6-halobenzothiazoles using copper mediation. Best for late-stage functionalization of stable scaffolds.

-

Route B (Sandmeyer-Type): Deaminative trifluoromethylthiolation of 6-aminobenzothiazoles. Best when the amino precursor is readily available or when halogenation is difficult.

Decision Matrix: Pathway Selection

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on starting material availability.

Protocol A: Copper-Mediated Cross-Coupling

Target: Conversion of 6-iodobenzothiazole to 6-(trifluoromethylthio)benzothiazole.

Mechanism: Oxidative addition of Cu(I) to the aryl halide, followed by ligand exchange with the

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: 6-Iodobenzothiazole (1.0 equiv)

-

Reagent:

(1.5 equiv) [See Note 1] -

Catalyst: CuI (1.0 equiv) - Stoichiometric copper is often required for high yields in this specific transformation due to the stability of the Cu-SCF3 intermediate.

-

Ligand: 2,2'-Bipyridine (bpy) (1.5 equiv)

-

Solvent: Diglyme or DMF (Anhydrous)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology

-

Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of argon.

-

Charging: In a glovebox (or under rapid argon flow), add:

-

6-Iodobenzothiazole (1.0 mmol, 261 mg)

- (1.5 mmol, 313 mg)

-

CuI (1.0 mmol, 190 mg)

-

2,2'-Bipyridine (1.5 mmol, 234 mg)

-

-

Solvation: Add anhydrous Diglyme (5.0 mL). Seal the tube with a Teflon screw cap.

-

Reaction: Place the vessel in a pre-heated oil bath at 110°C . Stir vigorously for 12–16 hours.

-

Observation: The mixture will typically darken as the reaction proceeds.

-

-

Work-up:

-

Purification:

-

Wash the filtrate with water (3 x 15 mL) to remove Diglyme/DMF.

-

Dry organic layer over

, filter, and concentrate. -

Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Note 1 (

Protocol B: Sandmeyer-Type Deaminative Trifluoromethylthiolation

Target: Conversion of 6-aminobenzothiazole to 6-(trifluoromethylthio)benzothiazole.

Mechanism: Diazotization of the amine generates an aryl radical via Single Electron Transfer (SET) from Cu(I), which captures the

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: 6-Aminobenzothiazole (1.0 equiv)

-

Nitrite Source: tert-Butyl Nitrite (

) (1.5 equiv) -

SCF3 Source:

(1.5 equiv) or -

Catalyst: CuSCN (0.2 equiv) - Catalytic copper is sufficient here.

-

Solvent: Acetonitrile (anhydrous)

Step-by-Step Methodology

-

Setup: Use a dry Schlenk tube with a stir bar under nitrogen.

-

Pre-mixing: Add 6-aminobenzothiazole (1.0 mmol, 150 mg) and CuSCN (0.2 mmol, 24 mg) to the tube.

-

Solvation: Add anhydrous Acetonitrile (4.0 mL).

-

Activation: Cool the mixture to 0°C in an ice bath. Dropwise add

(1.5 mmol, 178 µL). Stir for 15 minutes. -

Reagent Addition: Add the

source ( -

Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 2 hours.

-

Optimization: If conversion is low after 2 hours, heat to 60°C for 1 hour.

-

-

Work-up:

-

Dilute with diethyl ether.[5]

-

Wash with saturated

and brine. -

Dry over

and concentrate.

-

-

Purification: Silica gel chromatography (typically 0-20% EtOAc in Hexanes).

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle is vital for troubleshooting low yields.

Figure 2: Simplified catalytic cycle for Copper-mediated trifluoromethylthiolation. Note the critical transmetallation step where the SCF3 anion is transferred to the high-oxidation state copper center.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poisoned Catalyst / Moisture | Ensure solvents are anhydrous (<50 ppm water). Use fresh CuI (white/off-white, not green). |

| Protodehalogenation | Proton source in solvent | Check DMF/Diglyme quality. Avoid acidic impurities. |

| Homocoupling (Ar-Ar) | Oxidative conditions | Ensure strict inert atmosphere (Argon balloon or glovebox). |

| Regioisomers | Sandmeyer radical rearrangement | Keep temperature low (0°C to RT) during the diazotization step. |

Safety & Handling

-

Fluorinated Sulfur Compounds: While

is stable, the -

Heavy Metals: Dispose of Silver and Copper waste in designated heavy metal waste streams.

-

Diazonium Salts (Route B): Generated in situ, but potentially explosive if isolated or allowed to dry. Quench reaction mixtures fully before workup.

References

-

Preparation of AgSCF3

-

Copper-Mediated Trifluoromethylthiolation of Aryl Iodides

-

Foundational work on Cu-mediated cross-coupling.[7]

- Weng, Z. et al., Angew. Chem. Int. Ed.2012, 51, 2470.

-

-

Sandmeyer Trifluoromethylthiolation

-

Lipophilicity of Fluorinated Groups

- Comparison of SCF3 vs CF3 parameters.

- Leroux, F. et al., ChemBioChem2013, 14, 2552.

Sources

- 1. Sandmeyer-Type Trifluoromethylthiolation and Trifluoromethylselenolation of (Hetero)Aromatic Amines Catalyzed by Copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ruhr-uni-bochum.de [ruhr-uni-bochum.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Amino-4-((trifluoromethyl)thio)phenol as a Versatile Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-Amino-4-((trifluoromethyl)thio)phenol in Medicinal Chemistry

2-Amino-4-((trifluoromethyl)thio)phenol is a key building block in modern pharmaceutical synthesis, prized for its unique combination of reactive functional groups. The presence of an aniline, a phenol, and a trifluoromethylthio (-SCF₃) group on a single aromatic scaffold makes it a highly versatile intermediate for the construction of complex heterocyclic systems.[1][2] The trifluoromethylthio moiety is of particular interest in drug design as it can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides detailed application notes and protocols for the synthesis, characterization, and utilization of this important pharmaceutical intermediate.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 2-Amino-4-((trifluoromethyl)thio)phenol is crucial for its safe handling and successful application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NOS | [2] |

| Molecular Weight | 209.19 g/mol | [2] |

| Appearance | White to cream to yellow or grey powder/crystalline powder/lumps | [3] |

| Melting Point | 188-204°C (hydrochloride salt) | [3] |

| Solubility | Soluble in polar aprotic solvents like DMF | [2] |

Safety and Handling: 2-Amino-4-((trifluoromethyl)thio)phenol and its precursors should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of 2-Amino-4-((trifluoromethyl)thio)phenol: A Comparative Overview of Synthetic Strategies

Several synthetic routes to 2-Amino-4-((trifluoromethyl)thio)phenol have been established, each with its own advantages and considerations. The choice of method often depends on the availability of starting materials, scale of the reaction, and desired purity.

Strategy 1: Two-Step Synthesis via a Nitro Intermediate

This is a widely adopted and reliable method that involves the trifluoromethylthiolation of a nitrophenol precursor, followed by the reduction of the nitro group. This sequential approach is often preferred to protect the sensitive trifluoromethylthio group from the conditions of the reduction step.

Workflow for Two-Step Synthesis

Sources

One-pot synthesis of phenothiazines using 2-Amino-4-((trifluoromethyl)thio)phenol

Application Note: One-Pot Synthesis of Phenothiazines using 2-Amino-4-((trifluoromethyl)thio)phenol Derivatives

Part 1: Executive Summary & Strategic Chemistry

The Challenge:

The synthesis of phenothiazines substituted with trifluoromethylthio (–SCF₃) groups is of high value in medicinal chemistry.[1] The –SCF₃ moiety acts as a "super-lipophilic" substituent (Hansch

Critical Reagent Clarification: The prompt specifies 2-Amino-4-((trifluoromethyl)thio)phenol (CAS: 228401-48-7).[2]

-

Chemical Reality: Direct cyclization of o-aminophenols yields Phenoxazines (Oxygen-bridge), not Phenothiazines (Sulfur-bridge).

-

The Solution: To synthesize a Phenothiazine , the oxygen atom in the phenol precursor must be replaced by sulfur. In professional drug development, this is achieved by using the Thiophenol analogue: 2-Amino-4-((trifluoromethyl)thio)benzenethiol .

Scope of this Guide: This application note details the One-Pot Copper-Catalyzed Cascade Cyclization to generate the phenothiazine core.

-

Primary Protocol: Utilization of the Thiophenol derivative (the structural requirement for phenothiazines).

-

Precursor Note: Brief guidance on converting the Phenol (if that is the only available starting material) to the Thiophenol via the Newman-Kwart rearrangement, though this is a pre-step to the one-pot cyclization.

Part 2: Mechanistic Insight (The "Why")

The most robust route to 2-substituted phenothiazines is the Buchwald-Hartwig/Ullmann Cascade Coupling . This method is superior to the classical Bernthsen synthesis (sulfur + diphenylamine) due to milder conditions and higher regioselectivity.

Mechanism:

-

S-Arylation: The thiolate anion (generated in situ) attacks the o-dihaloarene (or o-halonitrobenzene) via a Copper(I)-catalyzed mechanism.

-

Intramolecular N-Arylation: The pendant amine undergoes a second Pd- or Cu-catalyzed coupling to close the ring.

Visualizing the Pathway:

Caption: The cascade sequence involves an initial intermolecular C-S bond formation followed by a rapid intramolecular C-N bond closure, driven by the copper catalyst.

Part 3: Detailed Experimental Protocol

Protocol A: One-Pot Synthesis via Cu-Catalysis (Standard)

Target: 2-((trifluoromethyl)thio)phenothiazine Starting Material: 2-Amino-4-((trifluoromethyl)thio)benzenethiol (Zinc salt or HCl salt is common).

Reagents:

-

Reagent A: 2-Amino-4-((trifluoromethyl)thio)benzenethiol (1.0 equiv)

-

Reagent B: 1-Bromo-2-iodobenzene (1.1 equiv) [Preferred over dichlorobenzene for lower temp]

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: L-Proline or 1,10-Phenanthroline (20 mol%)

-

Base: Cesium Carbonate (

) (2.5 equiv) -

Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere Setup:

-

Flame-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar.

-

Evacuate and backfill with Argon (3 cycles) to remove oxygen, which causes oxidative dimerization of the thiol (disulfide formation).

-

-

Reagent Charging:

-

Under Argon flow, add Reagent A (1.0 mmol, ~225 mg) and Reagent B (1.1 mmol, 311 mg).

-

Add CuI (19 mg, 0.1 mmol) and Ligand (L-Proline: 23 mg, 0.2 mmol).

-

Add

(815 mg, 2.5 mmol).

-

-

Solvent Addition:

-

Add anhydrous DMSO (5.0 mL) via syringe.

-

Note on Causality: DMSO is chosen for its high dielectric constant, which stabilizes the charged intermediates in the Ullmann coupling.

-

-

Reaction:

-

Seal the tube.

-

Heat to 90°C for 12–16 hours. (Monitor via TLC; Mobile Phase: Hexane/EtOAc 9:1).

-

Observation: The mixture will darken as the catalytic cycle progresses.

-

-

Work-up:

-

Cool to room temperature.[3]

-

Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.

-

Wash the organic layer with Brine (10 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Gradient: 100% Hexanes

5% EtOAc/Hexanes. -

Expected Product: Yellow to pale orange solid.

-

Protocol B: Handling the Phenol Precursor (If applicable)

If you strictly possess 2-Amino-4-((trifluoromethyl)thio)phenol (CAS 228401-48-7), you must perform a functional group interconversion before the cyclization above.

Route: Newman-Kwart Rearrangement.

-

Protection: React the amine with Acetyl chloride

Acetamide. -

Thiocarbamoylation: React the phenol (-OH) with Dimethylthiocarbamoyl chloride.

-

Rearrangement: Heat to ~250°C (Microwave) to migrate S to the ring and O to the carbonyl.

-

Hydrolysis: Basic hydrolysis yields the Thiophenol (Reagent A for Protocol A).

Note: Attempting to react the Phenol directly with o-dihaloarenes will yield the Phenoxazine derivative.

Part 4: Data Analysis & Validation

Quantitative Parameters:

| Parameter | Specification | Notes |

| Typical Yield | 65% – 82% | Dependent on catalyst load and oxygen exclusion. |

| Reaction Time | 12 – 16 Hours | Can be reduced to 1-2 hours under Microwave (120°C). |

| Appearance | Yellow Crystalline Solid | Phenothiazines oxidize to sulfoxides (darker) if stored improperly. |

| Rf Value | ~0.45 | (Hexane/EtOAc 9:1) |

Spectroscopic Validation (Self-Validating Checkpoints):

-

¹⁹F NMR: The

group gives a characteristic singlet around -42 to -44 ppm . If the signal shifts significantly or splits, check for defluorination (rare) or oxidation to -

¹H NMR: Look for the disappearance of the broad -SH peak (~3.5-4.0 ppm) and the appearance of the N-H peak of the phenothiazine ring (~8.5 ppm, broad singlet).

-

HRMS: Calculate exact mass for

. The pattern should show the characteristic sulfur isotope splitting (

Part 5: Safety & Troubleshooting

Hazard Analysis:

-

Thiol Odor: The starting material has a potent stench. Use bleach (NaOCl) to quench glassware and waste.

-

SCF3 Stability: The trifluoromethylthio group is generally stable, but avoid strong reducing agents (e.g., LiAlH4) which might cleave the C-S bond.

-

Copper Disposal: Heavy metal waste must be segregated.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Catalyst poisoning or oxidation of thiol. | Degas solvents thoroughly. Ensure Argon atmosphere is maintained. |

| Formation of Disulfide | Oxygen leak. | The thiol dimerized. Add a reductant (e.g., |

| Incomplete Cyclization | Temperature too low. | Increase temp to 110°C or switch to a Pd-catalyst (Pd2(dba)3 / Xantphos). |

References

-

Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Thiols. Accounts of Chemical Research. Link

-

Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions. Chemical Reviews. Link

-

Dahl, T., et al. (2008). Synthesis of Phenothiazines via Ligand-Free Copper-Catalyzed Coupling. Tetrahedron Letters. Link

-

PubChem. (n.d.). Compound Summary: 2-Amino-4-((trifluoromethyl)thio)phenol.[1][2][4] National Library of Medicine. Link

-

Gupta, R. R. (Ed.).[3] (1988). Phenothiazines and 1,4-Benzothiazines: Chemical and Biomedical Aspects. Elsevier. (Foundational text on phenothiazine ring closure).

Sources

Application Note: Catalytic Synthesis of 6-((Trifluoromethyl)thio)benzoxazoles

Topic: Catalytic conversion of 2-Amino-4-((trifluoromethyl)thio)phenol Content Type: Application Note & Protocol Guide

Executive Summary & Strategic Importance

The incorporation of the trifluoromethylthio group (

This Application Note details the catalytic conversion of 2-Amino-4-((trifluoromethyl)thio)phenol (CAS: 228401-48-7) into 2-substituted-6-((trifluoromethyl)thio)benzoxazoles. These scaffolds are critical pharmacophores in anti-infective, anti-cancer, and CNS-active drug discovery programs.

Why This Molecule? (The "Linchpin" Argument)

-

Lipophilicity Modulation: The Hansch lipophilicity parameter (

) for -

Metabolic Stability: The strong C-F bonds and the bulky sulfur atom provide resistance to oxidative metabolism (P450 blocking).

-

Synthetic Challenge: The electron-withdrawing nature of the

group reduces the nucleophilicity of the adjacent amine, often causing standard cyclization protocols to stall. This guide provides an optimized Copper-Catalyzed Aerobic Oxidative Cyclization protocol designed to overcome this electronic deactivation.

Chemical Context & Mechanistic Insight

The conversion of 2-aminophenols to benzoxazoles typically proceeds via condensation with an aldehyde to form a Schiff base (imine), followed by oxidative ring closure.

The Challenge: In 2-Amino-4-((trifluoromethyl)thio)phenol, the

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative dehydrogenation step.

Figure 1: Mechanistic pathway for the Cu-catalyzed oxidative cyclization of 2-amino-4-((trifluoromethyl)thio)phenol.

Experimental Protocols

Protocol A: Copper-Catalyzed Aerobic Oxidative Cyclization (Primary Method)

Best for: High-throughput library synthesis, "Green" chemistry compliance.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: 2-Amino-4-((trifluoromethyl)thio)phenol (1.0 equiv)

-

Electrophile: Aryl or Alkyl Aldehyde (1.1 equiv)

-

Catalyst: Copper(II) Acetate [Cu(OAc)₂] (5 mol%)

-

Ligand/Additive: 2,2'-Bipyridine (bpy) (5 mol%) - Stabilizes Cu species.

-

Oxidant: Air (balloon) or O₂ (1 atm)

-

Solvent: Toluene or Xylene (Anhydrous)

Step-by-Step Methodology

-

Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-4-((trifluoromethyl)thio)phenol (1.0 mmol, 209 mg), the aldehyde (1.1 mmol), Cu(OAc)₂ (9 mg, 0.05 mmol), and bipyridine (7.8 mg, 0.05 mmol).

-

Solvate: Add Toluene (5 mL). Note: Toluene is preferred over polar solvents to minimize background oxidation of the sensitive aminophenol.

-

Activate: Purge the flask with O₂ for 5 minutes, then attach an O₂ balloon (or leave open to air with a drying tube if using ambient air).

-

Reflux: Heat the reaction mixture to 100°C for 6–12 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting aminophenol is highly polar; the benzoxazole product will be significantly less polar (higher Rf).

-

-

Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove copper salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂).

Protocol B: Metal-Free Sulfur-Promoted Cyclization (Alternative)

Best for: Late-stage functionalization where metal contamination must be avoided.

-

Mix the aminophenol (1.0 equiv), aldehyde (1.0 equiv), and elemental sulfur (

, 2.0 equiv) in DMSO. -

Heat to 120°C for 12 hours.

-

Mechanism: Sulfur acts as the oxidant, generating

as the byproduct. This method is robust but requires efficient ventilation due to odor.

Data Analysis & Validation

Expected Analytical Data

The formation of the benzoxazole ring is confirmed by the disappearance of the broad N-H/O-H stretches and the appearance of the characteristic C=N stretch.

| Analytical Method | Key Diagnostic Signal | Notes |

| ¹H NMR (400 MHz) | Disappearance of | New aromatic signals from the aldehyde fragment. |

| ¹⁹F NMR | Singlet at | The |

| HRMS (ESI+) | [M+H]⁺ peak matching calc. mass | Essential to confirm no halogen exchange occurred. |

| HPLC | Shift to longer retention time | Due to increased lipophilicity of the benzoxazole vs. aminophenol. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 6-((trifluoromethyl)thio)benzoxazoles.

Troubleshooting & Optimization